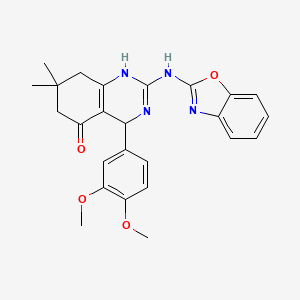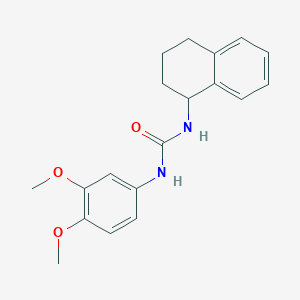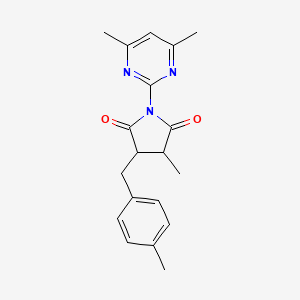![molecular formula C19H20N2O5S2 B4132029 4-(2-methoxyphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B4132029.png)
4-(2-methoxyphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide
Descripción general
Descripción
4-(2-methoxyphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 41-2272, which is a potent activator of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in regulating various physiological processes in the human body.
Mecanismo De Acción
The mechanism of action of 4-(2-methoxyphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide involves the activation of sGC, which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The increased production of cGMP leads to the relaxation of smooth muscles and vasodilation, which improves blood flow and reduces blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-methoxyphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide are primarily related to its ability to activate sGC. This leads to an increase in cGMP levels, which results in the relaxation of smooth muscles, vasodilation, and improved blood flow. These effects have been shown to be beneficial in the treatment of various diseases, including pulmonary hypertension and erectile dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-(2-methoxyphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide in lab experiments is its ability to selectively activate sGC without affecting other signaling pathways. This allows for the specific study of the effects of cGMP signaling in various physiological processes.
However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the potential toxicity of this compound at high doses needs to be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for the study of 4-(2-methoxyphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide. One potential direction is the development of more effective and selective sGC activators for the treatment of various diseases. Additionally, the role of cGMP signaling in other physiological processes, such as inflammation and oxidative stress, needs to be further explored. Finally, the potential use of sGC activators in combination with other drugs for the treatment of complex diseases needs to be investigated.
Aplicaciones Científicas De Investigación
4-(2-methoxyphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, and cardiovascular diseases. It has been shown to improve pulmonary arterial hypertension by increasing the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that relaxes smooth muscles and dilates blood vessels.
Propiedades
IUPAC Name |
4-(2-methoxyphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-25-15-6-3-4-7-16(15)26-11-5-8-18(22)21-19-20-14-10-9-13(28(2,23)24)12-17(14)27-19/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVHJLGDSSBWBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(dimethylamino)propyl]-7-fluoro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4131947.png)
![N-{4-[(diethylamino)methyl]phenyl}-3-methyl-4-nitrobenzamide hydrochloride](/img/structure/B4131959.png)


![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4131976.png)
![methyl 2-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4132002.png)
![1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)-2-pyrrolidinone](/img/structure/B4132004.png)
![4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B4132007.png)

![N-(3,4-dimethylphenyl)-N-{4-[(4-ethyl-1-piperazinyl)carbonyl]benzyl}methanesulfonamide](/img/structure/B4132019.png)
![2-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(pyridin-3-yloxy)propyl]benzamide](/img/structure/B4132027.png)


![4-(2-ethoxyphenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4132053.png)